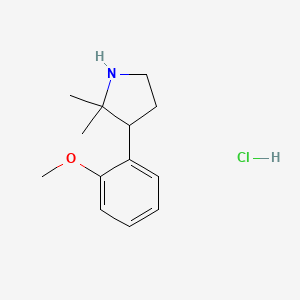
1,3-Dibromo-1,3-diphenyl-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-1,3-diphenyl-2-propanone is an organic compound with the molecular formula C15H12Br2O. It is a white to off-white solid that is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of bromine atoms, making it a valuable intermediate in the preparation of various bioactive molecules.
Méthodes De Préparation
1,3-Dibromo-1,3-diphenyl-2-propanone can be synthesized through several methods:
Direct Bromination: One common method involves the bromination of 1,3-diphenyl-2-propanone. This reaction typically uses bromine in the presence of a solvent like acetic acid.
Industrial Production: On an industrial scale, the compound can be produced by the bromination of 1,3-diphenyl-2-propanone using bromine and a catalyst.
Analyse Des Réactions Chimiques
1,3-Dibromo-1,3-diphenyl-2-propanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles. Common reagents for these reactions include sodium ethoxide and potassium hydroxide.
Reduction Reactions: The compound can be reduced to 1,3-diphenyl-2-propanone using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1,3-Dibromo-1,3-diphenyl-2-propanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-dibromo-1,3-diphenyl-2-propanone involves its reactivity due to the presence of bromine atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
1,3-Dibromo-1,3-diphenyl-2-propanone can be compared with similar compounds such as:
1,3-Diphenyl-2-propanone: This compound lacks the bromine atoms and is less reactive in substitution reactions.
1,3-Dibromopropane: While similar in having bromine atoms, this compound is less complex and does not have the phenyl groups, making it less versatile in organic synthesis.
2,3-Dibromo-3-phenylpropiophenone: This compound is structurally similar but has different reactivity due to the position of the bromine atoms.
This compound stands out due to its unique combination of bromine atoms and phenyl groups, making it highly reactive and versatile for various applications.
Propriétés
Numéro CAS |
958-79-2 |
|---|---|
Formule moléculaire |
C15H12Br2O |
Poids moléculaire |
368.06 g/mol |
Nom IUPAC |
1,3-dibromo-1,3-diphenylpropan-2-one |
InChI |
InChI=1S/C15H12Br2O/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10,13-14H |
Clé InChI |
AKVJDXBLRZFJFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)C(C2=CC=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)
![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)

![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)

![(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol](/img/structure/B11715394.png)


![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
